A Senior Application Scientist's In-depth Technical Guide to Tert-butyl trans-4-formylcyclohexylcarbamate
A Senior Application Scientist's In-depth Technical Guide to Tert-butyl trans-4-formylcyclohexylcarbamate
Abstract
This technical guide provides a comprehensive overview of tert-butyl trans-4-formylcyclohexylcarbamate, a pivotal building block in modern medicinal chemistry and organic synthesis. The document elucidates the compound's physicochemical properties, synthesis, and analytical characterization. A significant focus is placed on its strategic application in drug discovery and development, underscored by its role as a key intermediate. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights to leverage this versatile molecule in their research and development endeavors.
Introduction: The Strategic Importance of a Bifunctional Building Block
Tert-butyl trans-4-formylcyclohexylcarbamate (CAS Number: 181308-57-6) is a bifunctional organic molecule that has garnered significant interest in the field of pharmaceutical sciences.[1][2] Its structure, featuring a cyclohexane ring with a trans-oriented, Boc-protected amine and a formyl group, offers a unique combination of stereochemical control, stability, and reactive handles for chemical modification.[1] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine functionality, while the aldehyde group serves as a versatile precursor for a myriad of chemical transformations, most notably reductive aminations. This dual functionality makes it an invaluable intermediate in the synthesis of complex molecules, particularly those with therapeutic potential.[1] Its utility is especially pronounced in the development of novel pharmaceuticals targeting a range of conditions, including neurological disorders.[1]
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of tert-butyl trans-4-formylcyclohexylcarbamate is paramount for its effective application in synthesis and process development.
| Property | Value | Source |
| CAS Number | 181308-57-6 | [3] |
| Molecular Formula | C₁₂H₂₁NO₃ | [3] |
| Molecular Weight | 227.30 g/mol | [4] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥ 97% | [3] |
| Solubility | Slightly soluble in water | [2] |
| Storage Conditions | 0-8 °C | [1] |
The trans-configuration of the substituents on the cyclohexane ring imparts a specific three-dimensional geometry, which is often crucial for achieving the desired biological activity in the final drug molecule. The chair conformation of the cyclohexane ring, with both the bulky tert-butylcarbamate and the formyl group in equatorial positions, is the most stable arrangement, minimizing steric hindrance.
Synthesis and Manufacturing: A Pathway to a Key Intermediate
The most common and efficient laboratory-scale synthesis of tert-butyl trans-4-formylcyclohexylcarbamate involves the oxidation of the corresponding primary alcohol, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate. Several oxidation methods can be employed, with the Swern oxidation being a prominent choice due to its mild reaction conditions and high yields.
Recommended Synthesis Protocol: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
Step-by-Step Methodology:
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Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C. To this, a solution of DMSO (1.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C.
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Alcohol Addition: A solution of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C.
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Base Addition and Reaction: After stirring for 30 minutes, triethylamine (3.0 equivalents) is added dropwise. The reaction mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.
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Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl trans-4-formylcyclohexylcarbamate as a white solid.
Reaction Mechanism: The Swern Oxidation
The mechanism of the Swern oxidation is a well-established process that proceeds through several key intermediates.
Caption: The general workflow of a reductive amination reaction.
Case Study: A Key Building Block for Anticoagulant Drug Synthesis
While direct synthesis of the final drug from this specific intermediate may not be explicitly published, a closely related derivative, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl) cyclohexyl)carbamate, is a crucial intermediate in the synthesis of Edoxaban . [5][6][7][8][9]Edoxaban is a direct factor Xa inhibitor and a widely prescribed oral anticoagulant. The synthesis of this key Edoxaban intermediate often starts from a protected trans-4-aminocyclohexanecarboxylic acid derivative, highlighting the importance of the trans-cyclohexyl scaffold provided by molecules like tert-butyl trans-4-formylcyclohexylcarbamate. The formyl group can be envisioned as a precursor to the amine or other functional groups required for the elaboration into the final drug structure.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quality of tert-butyl trans-4-formylcyclohexylcarbamate. A combination of spectroscopic and chromatographic techniques is typically employed. While a comprehensive set of publicly available spectra is limited, data from commercial suppliers and analogous structures provide a reliable basis for characterization.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the cyclohexyl protons, the N-H proton of the carbamate, and the aldehyde proton (a singlet or triplet at ~9.6 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the cyclohexane ring, and the aldehyde carbonyl carbon (at ~205 ppm).
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the C=O stretch of the aldehyde.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (227.30 g/mol ).
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HPLC (High-Performance Liquid Chromatography): HPLC is the primary method for determining the purity of the compound.
The Significance of Stereochemistry: The Trans Isomer
The "trans" designation in the name of the compound is of paramount importance. It refers to the relative stereochemistry of the formyl and the tert-butylcarbamate groups on the cyclohexane ring, being on opposite sides of the ring's plane. This specific stereoisomer is often desired in drug synthesis to ensure the correct three-dimensional orientation of functional groups for optimal binding to the biological target. The corresponding "cis" isomer, where the functional groups are on the same side of the ring, will have different physical properties and, more importantly, will lead to a different stereoisomer of the final drug molecule, which may have significantly different or no desired biological activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl trans-4-formylcyclohexylcarbamate.
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Hazard Identification: The compound is classified as acutely toxic if swallowed and may cause skin and eye irritation. [10]* Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place. [1]
Conclusion: An Indispensable Tool for the Medicinal Chemist
Tert-butyl trans-4-formylcyclohexylcarbamate has established itself as a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of a protected amine and a reactive aldehyde on a stereochemically defined cyclohexane scaffold provides a robust platform for the synthesis of complex and biologically active molecules. The insights provided in this guide, from its synthesis and characterization to its strategic application in drug discovery, are intended to empower researchers to fully exploit the potential of this key intermediate in their pursuit of novel therapeutics.
References
- Google Patents. AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN.
- Google Patents. Edoxaban patented technology retrieval search results.
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).
- Google Patents. New Method for preparing Edoxaban intermediate, and the method for preparing Edoxaban using thereof.
- Google Patents.
- Google Patents. Process for the synthesis of apixaban.
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LookChem. TERT-BUTYL TRANS-4-FORMYLCYCLOHEXYLCARBAMATE|181308-57-6. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Synthesis: The Role of tert-Butyl Carbamate in Efficient Edoxaban Intermediate Production. [Link]
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PubChem. rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate. [Link]
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ResearchGate. Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. [Link]
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WIPO Patentscope. WO/2022/171213 METHOD FOR PREPARING KEY INTERMEDIATE OF EDOXABAN. [Link]
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